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Abstract
VU0467319 is a novel positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine

receptor (M1 mAChR) that has advanced into clinical trials for the treatment of cognitive deficits

in neuropsychiatric disorders. This technical guide provides an in-depth overview of the

discovery and synthesis of VU0467319, including detailed experimental protocols, quantitative

pharmacological data, and visualization of key biological and experimental processes. The

development of VU0467319 represents a significant advancement in the selective targeting of

central M1 receptors, offering the potential for pro-cognitive efficacy without the cholinergic side

effects that have hindered previous M1-targeted therapies.

Introduction
The M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR),

is a key target for enhancing cognitive function. Orthosteric agonists targeting the highly

conserved acetylcholine binding site have historically been plagued by a lack of subtype

selectivity, leading to dose-limiting side effects. Positive allosteric modulators, which bind to a

topographically distinct site, offer a promising alternative by potentiating the effect of the

endogenous ligand, acetylcholine, in a more physiologically relevant manner. The discovery of

VU0467319 by researchers at the Warren Center for Neuroscience Drug Discovery (WCNDD)

at Vanderbilt University marked a significant milestone in this area.[1] This document details the

scientific journey from initial concept to the synthesis of this clinical candidate.
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Discovery and Pharmacological Profile
VU0467319 was identified through a focused drug discovery effort aimed at developing a

selective M1 PAM with minimal agonist activity to avoid overstimulation of the M1 receptor.[2]

The compound emerged from a medicinal chemistry campaign that optimized for potency,

selectivity, and pharmacokinetic properties, particularly central nervous system (CNS)

penetration.

In Vitro Pharmacology
VU0467319 is a moderately potent M1 PAM with high selectivity over other muscarinic receptor

subtypes (M2-M5).[1][3] Critically, it displays minimal intrinsic agonist activity at the M1

receptor.[1][3]

Table 1: In Vitro Potency and Activity of VU0467319

Parameter Value Species

M1 PAM EC50 492 ± 2.9 nM Human

M1 Agonism EC50 > 30 µM Human

Maximum ACh Response 71.3 ± 9.9% Human

Data sourced from publications by the discovering institution.[1][3]

Preclinical and Clinical Profile
In preclinical models, VU0467319 demonstrated robust pro-cognitive efficacy and was devoid

of the classic cholinergic side effects (e.g., SLUDGE: salivation, lacrimation, urination,

defecation, gastrointestinal distress, and emesis).[2][4] These promising preclinical findings,

coupled with a favorable safety profile in IND-enabling toxicology studies, led to its

advancement into Phase I clinical trials.[3][4] The first-in-human single ascending dose (SAD)

trial (NCT03220295) confirmed the lack of cholinergic adverse effects in healthy volunteers and

showed signs of target engagement at the highest doses tested.[3][4]

M1 Muscarinic Receptor Signaling Pathway
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VU0467319 enhances the signal transduction of the M1 muscarinic acetylcholine receptor.

Upon binding of acetylcholine, the M1 receptor, a Gq-coupled GPCR, undergoes a

conformational change. This activates the Gq protein, leading to the dissociation of its α and βγ

subunits. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic

reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein

kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including

neuronal excitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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